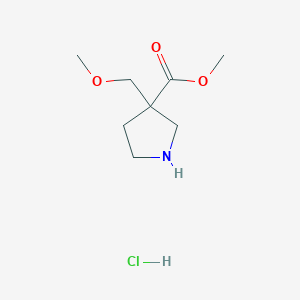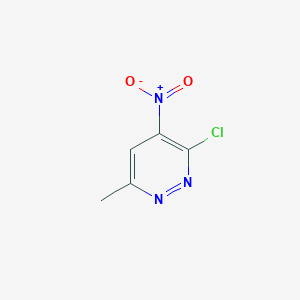
2-Bromophenyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl trifluoroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl trifluoroacetate typically involves the esterification of 2-bromophenol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The general reaction scheme is as follows:
2-Bromophenol+Trifluoroacetic anhydride→2-Bromophenyl trifluoroacetate+Acetic acid
The reaction is typically conducted at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromophenol and trifluoroacetic acid.
Reduction: The compound can be reduced to form 2-bromophenyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
Nucleophilic Substitution: Substituted phenyl trifluoroacetates.
Hydrolysis: 2-Bromophenol and trifluoroacetic acid.
Reduction: 2-Bromophenyl alcohol.
Scientific Research Applications
2-Bromophenyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromophenyl trifluoroacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl trifluoroacetate: Similar structure but with a chlorine atom instead of bromine.
2-Fluorophenyl trifluoroacetate: Contains a fluorine atom in place of bromine.
2-Iodophenyl trifluoroacetate: Features an iodine atom instead of bromine.
Uniqueness
2-Bromophenyl trifluoroacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing effects influence the compound’s behavior in chemical reactions, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(2-bromophenyl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4-6(5)14-7(13)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUYDPZUJOURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)




![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)


